N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine, commonly referred to as CH7233163, is a synthetic compound designed as an inhibitor targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has garnered attention for its potential therapeutic applications in oncology, particularly against tumors exhibiting specific mutations in the EGFR.
The compound is documented in various scientific databases, including PubChem and the Protein Data Bank (PDB), which provide detailed information about its chemical structure and biological activity. Notably, its ligand ID is EUX in the PDB, highlighting its relevance in structural biology studies related to EGFR .
CH7233163 is classified as a small molecule inhibitor. It functions primarily as a non-covalent ATP-competitive inhibitor of EGFR tyrosine kinase, demonstrating significant antitumor activity against specific mutations such as EGFR Del19 and T790M . This classification positions it within targeted cancer therapies that aim to block specific signaling pathways involved in tumor growth.
The synthesis of N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine involves several key steps that typically include the formation of the pyrimidine and indole moieties, followed by the incorporation of the cyclopropylsulfonyl and piperazine groups.
The synthesis pathway may utilize techniques such as:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of CH7233163 can be represented with a complex arrangement of rings and functional groups that contribute to its biological activity. The compound features:
The chemical formula for CH7233163 is C₃₁H₃₉F₆N₅O₂S, with a molecular weight of approximately 605.74 g/mol. Structural data can be visualized through crystallographic studies available in databases like RCSB PDB, which provide 3D models showing interactions with target proteins .
CH7233163's primary chemical reactions involve binding interactions with the ATP-binding site of EGFR. The compound competes with ATP for binding, effectively inhibiting downstream signaling pathways critical for cell proliferation and survival.
The inhibition mechanism can be studied using various biochemical assays such as:
The mechanism of action of CH7233163 involves competitive inhibition at the ATP-binding site of EGFR tyrosine kinase. Upon binding, it prevents ATP from accessing the active site, thereby halting phosphorylation events that lead to tumor cell proliferation.
Research indicates that CH7233163 exhibits potent inhibitory effects against both wild-type and mutant forms of EGFR, making it a potential candidate for treating various cancers associated with these mutations .
CH7233163 is characterized by:
Key chemical properties include:
Relevant data regarding these properties can be found in pharmacological studies and material safety data sheets.
CH7233163 is primarily explored for its applications in cancer therapy due to its targeted action against mutated forms of EGFR. Its development represents a significant advancement in personalized medicine strategies aimed at improving treatment outcomes for patients with specific genetic profiles associated with non-small cell lung cancer and other malignancies.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 33227-10-0